tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate
Description
Chemical Structure: This compound features a six-membered piperidine ring with stereospecific (2S,4S) configurations. Key functional groups include a tert-butyl carbamate (Boc-protected amine) at position 1 and a hydroxymethyl group at position 2. The amino group at position 4 is free for further derivatization . Molecular Properties:
- Formula: C₁₁H₂₂N₂O₃
- Molecular Weight: 230.3 g/mol
- Purity: ≥95% (typical commercial availability)
- Storage: Stable under inert atmosphere at 2–8°C .
Applications: Serves as a chiral building block in drug discovery, particularly for protein degraders (e.g., PROTACs) and antibody-drug conjugates (ADCs) .
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASPQYKCAGLHMM-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate, also known as CAS 2253105-54-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.31 g/mol
- CAS Number : 2253105-54-1
- IUPAC Name : this compound
The compound features a piperidine ring substituted with a tert-butyl group and a hydroxymethyl group, contributing to its biological properties.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit notable antioxidant activities. For instance, studies have demonstrated high antioxidant activity in various assays such as ABTS and FRAP. These assays measure the ability of compounds to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases .
Cholinesterase Inhibition
The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibitors of these enzymes are essential in the treatment of Alzheimer’s disease. The inhibitory activities of related compounds were characterized by IC50 values, indicating the concentration required to inhibit enzyme activity by 50%:
| Compound | IC50 (AChE) | IC50 (BChE) |
|---|---|---|
| Tert-butyl derivative | 1.90 µM | 0.084 µM |
These findings suggest that the compound could be effective in modulating cholinergic activity in the brain, thereby potentially aiding cognitive function .
Neuroprotective Effects
In addition to cholinesterase inhibition, related compounds have demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. For example, they were shown to protect human neuronal cells from reactive oxygen species (ROS) formation, which is pivotal in neurodegenerative diseases .
Study on Multifunctional Agents
A study focused on the synthesis and evaluation of multifunctional agents based on conjugates of 4-amino-2,3-polymethylenequinoline highlighted the importance of structural modifications on biological activity. The research involved assessing the esterase profile and antioxidant properties of these conjugates, revealing that modifications could enhance therapeutic potential against Alzheimer’s disease through dual inhibition of cholinesterases and antioxidant activity .
Clinical Relevance
The relevance of this compound extends to its potential use in drug formulations aimed at treating neurodegenerative disorders. Its ability to inhibit cholinesterases while exhibiting antioxidant properties positions it as a candidate for further clinical investigation.
Comparison with Similar Compounds
Piperidine Derivatives with Aromatic Substituents
Key Observations :
Pyrrolidine Analogs
Key Observations :
Hydroxy/Methoxy-Substituted Piperidines
Key Observations :
- Functional Group Versatility: Amino groups (vs. hydroxy/methoxy) enable broader synthetic modifications, such as amide bond formation .
Q & A
Basic: How can researchers optimize the synthesis of tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate to achieve high stereochemical purity?
Methodological Answer:
Stereochemical purity can be enhanced by using stereoselective reducing agents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in anhydrous tetrahydrofuran (THF) under controlled temperatures (e.g., 0°C to room temperature). For example, NaBH₄ was employed to reduce intermediate ketones while preserving the (2S,4S) configuration in a related piperidine derivative synthesis . Chiral HPLC or polarimetry should be used to monitor enantiomeric excess, and recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) can further isolate the desired diastereomer .
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl, hydroxymethyl).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (230.30 g/mol) and fragmentation patterns .
- X-ray Crystallography: For absolute configuration determination, refine crystal structures using SHELX software to resolve bond lengths and angles .
- Infrared (IR) Spectroscopy: Identify characteristic peaks (e.g., N-H stretch at ~3300 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
Quantum mechanics/molecular mechanics (QM/MM) simulations and quantitative structure-activity relationship (QSAR) models can predict reactivity at the hydroxymethyl or amino groups. For example:
- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic sites (e.g., the amino group’s lone pair) .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction feasibility under specific conditions .
- Transition State Analysis: Model energy barriers for reactions like Boc-deprotection using trifluoroacetic acid (TFA) .
Advanced: What strategies resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions often arise from diastereomer mixtures or solvent effects. To resolve:
- Diastereomer Separation: Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) or fractional crystallization .
- Variable Temperature NMR: Suppress signal broadening caused by conformational exchange in solution .
- Cross-Validation: Compare IR, MS, and X-ray data to confirm functional groups and spatial arrangements. For example, SHELX refinement can resolve ambiguities in NOE (Nuclear Overhauser Effect) correlations .
Basic: What are the recommended safety protocols for handling and storing this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage: Store in amber glass bottles at room temperature (20–25°C) under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced: How does the hydroxymethyl group’s position influence biological activity compared to structural analogs?
Methodological Answer:
Comparative studies with analogs (e.g., tert-butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate) reveal that the (2S,4S) hydroxymethyl group enhances hydrogen bonding with biological targets (e.g., enzyme active sites). For example:
- Steric Effects: The hydroxymethyl group in the 2-position increases steric hindrance, reducing off-target interactions .
- Solubility: The polar hydroxymethyl group improves aqueous solubility compared to methoxymethyl or alkyl derivatives, as shown in logP measurements .
- Biological Assays: Test analogs in enzyme inhibition assays (e.g., HCV protease) to quantify activity differences .
Advanced: What synthetic routes enable late-stage functionalization of the piperidine ring without Boc-group cleavage?
Methodological Answer:
- Protecting Group Compatibility: Use mild reagents like Pd/C under H₂ for hydrogenation or organocatalysts for asymmetric alkylation, which preserve the Boc group .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids at the 4-amino position in anhydrous DCM .
- Photoredox Catalysis: Install functional groups (e.g., trifluoromethyl) via visible-light-mediated C–H activation .
Basic: How can researchers validate the absence of impurities (e.g., diastereomers or residual solvents)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
